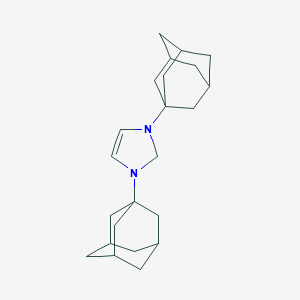

1,3-Bis(1-adamantyl)imidazol-2-ylidene

Vue d'ensemble

Description

1,3-Bis(1-adamantyl)imidazol-2-ylidene is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). It is characterized by the presence of two adamantyl groups attached to the nitrogen atoms of an imidazole ring. This compound is known for its stability and unique steric properties, making it a valuable ligand in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Bis(1-adamantyl)imidazol-2-ylidene can be synthesized through several methods. One common approach involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle air-sensitive materials .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(1-adamantyl)imidazol-2-ylidene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolium salts.

Reduction: It can be reduced to form imidazolidines.

Substitution: The carbene can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions include imidazolium salts, imidazolidines, and substituted imidazoles. These products have various applications in organic synthesis and catalysis .

Applications De Recherche Scientifique

Introduction to 1,3-Bis(1-adamantyl)imidazol-2-ylidene

This compound is a prominent member of the N-heterocyclic carbene (NHC) family, distinguished by its two bulky adamantyl substituents. This compound is recognized for its stability and unique steric properties, making it a valuable ligand in various chemical applications. Its molecular formula is with a molecular weight of approximately 338.5 g/mol.

Catalysis

This compound serves as an efficient ligand in transition metal catalysis. Its sterically hindered structure allows it to stabilize metal complexes effectively, enhancing their reactivity and selectivity in various organic transformations. Notable applications include:

- Organocatalysis : The compound has been extensively utilized in organocatalytic reactions, particularly in Michael additions and other nucleophilic addition processes .

- Frustrated Lewis Pair Chemistry : The unique steric bulk of this carbene facilitates the design of Frustrated Lewis Pairs (FLPs), which are capable of activating small molecules like hydrogen and carbon dioxide for subsequent reactions .

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique structural properties allow for interactions with biological systems, suggesting possible applications in drug design and development. Studies have indicated that this compound can stabilize reactive intermediates, potentially leading to the creation of novel therapeutic agents.

Coordination Chemistry

The compound's ability to form stable complexes with various metals has been a focal point of research. Interaction studies reveal that this compound can influence the reactivity and selectivity of metal catalysts significantly. This characteristic makes it an essential component in coordination chemistry, where it stabilizes metal complexes that are crucial for catalysis .

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various industrial processes underscores its importance in synthetic chemistry.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to other NHCs, a comparative table is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dimethylimidazol-2-ylidene | N-Heterocyclic Carbene | Smaller substituents; less sterically hindered |

| 1-Benzylimidazol-2-ylidene | N-Heterocyclic Carbene | Contains a benzyl group; different electronic properties |

| 1-(2-Naphthyl)imidazol-2-ylidene | N-Heterocyclic Carbene | Larger aromatic system; enhanced π-stacking interactions |

| This compound | N-Heterocyclic Carbene | Significant steric hindrance; high stability; robust metal complexation |

The bulky adamantyl groups confer enhanced stability compared to other imidazolium-based carbenes, making this compound particularly suitable for specialized catalytic applications requiring high selectivity and efficiency.

Case Study 1: Catalytic Activity in Michael Additions

A study explored the organocatalytic activity of NHCs including this compound in Michael addition reactions involving 1,3-dicarbonyl compounds. The results indicated that this carbene exhibited superior catalytic performance compared to traditional catalysts under comparable conditions .

Case Study 2: Application in Frustrated Lewis Pairs

Another investigation examined the use of this compound in forming FLPs for small molecule activation. The study demonstrated its capability to activate hydrogen and carbon dioxide effectively, showcasing its potential for sustainable chemical transformations.

Mécanisme D'action

The mechanism of action of 1,3-Bis(1-adamantyl)imidazol-2-ylidene involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The adamantyl groups provide steric hindrance, enhancing the stability of the metal-carbene complex and preventing unwanted side reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Di-tert-butylimidazol-2-ylidene

- 1,3-Di(2,6-diisopropylphenyl)imidazol-2-ylidene

- 1,3-Di(2,4,6-trimethylphenyl)imidazol-2-ylidene

Uniqueness

1,3-Bis(1-adamantyl)imidazol-2-ylidene is unique due to its bulky adamantyl groups, which provide significant steric hindrance. This property enhances the stability of the carbene and its metal complexes, making it a valuable ligand in catalysis. The compound’s stability and reactivity distinguish it from other N-heterocyclic carbenes .

Activité Biologique

1,3-Bis(1-adamantyl)imidazol-2-ylidene, commonly referred to as Arduengo Carbene, is a stable N-heterocyclic carbene (NHC) characterized by its unique structure featuring two bulky adamantyl groups attached to an imidazole ring. This configuration contributes significantly to its stability and reactivity, making it an important compound in various biological and catalytic applications.

- Molecular Formula : C₃₃H₃₄N₂

- Molecular Weight : Approximately 466.64 g/mol

The steric bulk of the adamantyl groups enhances the stability of the carbene, allowing it to form robust complexes with transition metals, which is crucial for its catalytic activity in organic transformations.

1. Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry. Its ability to stabilize metal complexes has been explored for developing new therapeutic agents. For instance, research indicates that NHCs can enhance the reactivity and selectivity of metal catalysts in drug synthesis .

2. Anticancer Properties

Research has demonstrated that complexes of this compound exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies involving gold(I) complexes with this carbene have shown promising results against ovarian carcinoma cells . The mechanism of action appears to involve interaction with critical biological targets such as thioredoxin reductase (TrxR), which is essential for cancer cell survival.

3. Angiogenesis Modulation

Preclinical studies have suggested that this compound may influence angiogenesis, the process of new blood vessel formation. This property could be beneficial in treating ischemia-induced conditions like myocardial infarction and stroke by promoting vascular growth and tissue repair .

Interaction Studies

Interaction studies have primarily focused on the coordination chemistry of this compound with various metals. The formation of stable carbene-metal complexes enhances catalytic cycles in organic synthesis and may also affect biological pathways by influencing enzyme activity.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Anticancer Activity : A study reported that gold(I) complexes with this compound showed high cytotoxicity against ovarian carcinoma cell lines, indicating potential as an anticancer agent .

- Angiogenesis Inhibition : Another investigation into its effects on vascular endothelial growth factor (VEGF) revealed that this compound could inhibit angiogenesis in preclinical models, suggesting utility in treating conditions associated with abnormal blood vessel growth .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | N-Heterocyclic Carbene | High steric hindrance; stable metal complexes | Anticancer properties; angiogenesis modulation |

| 1,3-Dimethylimidazol-2-ylidene | N-Heterocyclic Carbene | Smaller substituents; less sterically hindered | Limited biological activity |

| 1-Benzylimidazol-2-ylidene | N-Heterocyclic Carbene | Contains a benzyl group; different electronic properties | Moderate catalytic activity |

Propriétés

IUPAC Name |

1,3-bis(1-adamantyl)-2H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONOWACPBEYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436293 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131042-77-8 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.